6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its triazine core, which is substituted with a phenoxyphenyl group and a methylpiperazinylmethyl group. The unique structure of this compound lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylpiperazinylmethyl group via a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the phenoxyphenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Shares the methylpiperazinylmethyl group but differs in the core structure.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in having the methylpiperazinylmethyl group but with a benzoic acid core.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Contains the methylpiperazinyl group but with a pyridine core.
Uniqueness
The uniqueness of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its triazine core, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-[(4-methylpiperazin-1-yl)methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-27-11-13-28(14-12-27)15-19-24-20(22)26-21(25-19)23-16-7-9-18(10-8-16)29-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZICWQFPFKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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